3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid
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Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid is a chemical compound with the molecular formula C12H12BrNO4 and a molecular weight of 314.14 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a cyanoacrylic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: This compound is structurally similar but lacks the cyanoacrylic acid moiety.
2-Bromo-4,5-dimethoxycinnamic acid: Another related compound with a cinnamic acid structure.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid is unique due to the presence of both a cyano group and a cyanoacrylic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10BrNO4 |
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Molecular Weight |
312.12 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
ZBOUKSASKUHFEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)O)Br)OC |
Origin of Product |
United States |
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